molecular formula C18H13NO2 B1324172 2-(3-Phenoxybenzoyl)pyridine CAS No. 898779-86-7

2-(3-Phenoxybenzoyl)pyridine

Cat. No. B1324172
CAS RN: 898779-86-7
M. Wt: 275.3 g/mol
InChI Key: BDDMYASOHOHAMU-UHFFFAOYSA-N
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Description

2-(3-Phenoxybenzoyl)pyridine, also known as PBPy, is a pyridine compound . It has a molecular weight of 275.31 and its IUPAC name is (3-phenoxyphenyl)(2-pyridinyl)methanone .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The molecular formula of 2-(3-Phenoxybenzoyl)pyridine is C18H13NO2 . The monoisotopic mass is 275.094635 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(3-Phenoxybenzoyl)pyridine are not available, the synthesis of substituted pyridines involves various methodologies .


Physical And Chemical Properties Analysis

2-(3-Phenoxybenzoyl)pyridine is a solid, semi-solid, or liquid at normal temperatures . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Pesticide Development

2-(3-Phenoxybenzoyl)pyridine: has been identified as an active scaffold in the development of pesticides . Its structure, a bioisostere of diaryl ethers, introduces properties that differ from diaryl ethers, such as improved lipid solubility, metabolic stability, and cell membrane penetration. These characteristics are crucial for enhancing biological activity and photostability in pesticide molecules.

Agrochemicals

The compound plays a significant role in agrochemicals due to the hydrophobicity of the pyridine ring, which is higher than that of the benzene ring . This increased hydrophobicity is key in affecting biological activity, making 2-(3-Phenoxybenzoyl)pyridine a valuable component in the synthesis of agrochemicals.

Bioactive Ligands

Pyridine derivatives, including 2-(3-Phenoxybenzoyl)pyridine , can act as bioactive ligands. They exhibit a range of bioactivities, such as antibacterial, antiviral, antitubercular, antifungal, and anticancer activities . These properties make them significant in medicinal chemistry and drug design.

Chemosensors

Schiff bases derived from pyridine derivatives have shown strong binding abilities towards various cations and anions2-(3-Phenoxybenzoyl)pyridine can be used in the development of chemosensors for the detection of specific ions in environmental and biological media .

Pharmacophore in Drug Design

The structural features of 2-(3-Phenoxybenzoyl)pyridine make it a versatile pharmacophore in drug design. Its ability to undergo various chemical reactions and its unique optical properties are exploited in pharmaceuticals for designing drugs with specific desired effects .

Antioxidant and Antimitotic Activities

Research has shown that pyridine-based Schiff bases, which can be derived from 2-(3-Phenoxybenzoyl)pyridine , possess antioxidant and antimitotic activities. These activities are comparable to standards like Ascorbic acid and Methotrexate, indicating their potential in therapeutic applications .

Safety and Hazards

The safety information for 2-(3-Phenoxybenzoyl)pyridine includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could lead to the creation of more biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

(3-phenoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-18(17-11-4-5-12-19-17)14-7-6-10-16(13-14)21-15-8-2-1-3-9-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDMYASOHOHAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642002
Record name (3-Phenoxyphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Phenoxybenzoyl)pyridine

CAS RN

898779-86-7
Record name (3-Phenoxyphenyl)-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Phenoxyphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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